

Revefenacin's Off-Target Binding Profile: A Technical Investigation

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Compound of Interest		
Compound Name:	Revefenacin	
Cat. No.:	B8068745	Get Quote

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This in-depth technical guide explores the off-target binding profile of **revefenacin**, a long-acting muscarinic antagonist (LAMA) for the treatment of chronic obstructive pulmonary disease (COPD). A thorough understanding of a drug's selectivity is paramount in drug development to anticipate potential side effects and ensure patient safety. This document summarizes the available quantitative data on **revefenacin**'s interactions with a wide range of molecular targets, provides detailed experimental protocols for key assays, and visualizes relevant pathways and workflows.

Off-Target Binding Affinity of Revefenacin

Revefenacin has been systematically screened against a broad panel of receptors, enzymes, and ion channels to determine its selectivity. The following table summarizes the quantitative data on the percentage of inhibition of control-specific binding at a concentration of 1 μ M for **revefenacin** (also referred to by its development code, TD-4208 or THRX-134853).



Target Family	Specific Target	Revefenacin % Inhibition @ 1 μΜ
Aminergic Receptors	Histamine H1	75%
Histamine H2	14%	
Histamine H3	52%	
Adrenergic α1A	18%	
Adrenergic α2A	2%	
Adrenergic β1	-1%	
Adrenergic β2	11%	
Dopamine D1	1%	
Dopamine D2S	10%	
Serotonin 5-HT1A	14%	
Serotonin 5-HT2A	24%	
Serotonin 5-HT3	-11%	
Peptide Receptors	Angiotensin II AT1	14%
Bradykinin B2	1%	
Cholecystokinin CCK1	11%	
Endothelin ETA	11%	
Neurokinin NK1	14%	
Neurokinin NK2	12%	
Neuropeptide Y Y1	-8%	
Vasopressin V1a	10%	
Ion Channels	Calcium Channel, L-type (Verapamil site)	12%
Potassium Channel, hERG	See Note 1	



Sodium Channel (site 2)	12%	_
Enzymes	Phosphodiesterase 4 (PDE4)	15%
Cyclooxygenase-1 (COX-1)	15%	_
Cyclooxygenase-2 (COX-2)	19%	_

Note 1: In a separate study, the half-maximal inhibitory concentration (IC50) of **revefenacin** for the hERG channel was determined to be 11.4 μ M.

The primary active metabolite of **revefenacin**, THRX-195518, has also been evaluated and found to be selective for muscarinic receptors, with no significant activity at other screened receptors or enzymes.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the off-target binding profile of **revefenacin**.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of **revefenacin** for various off-target receptors.

General Protocol:

- Membrane Preparation:
 - Cells stably or transiently expressing the receptor of interest are cultured and harvested.
 - The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
 - The homogenate is centrifuged to pellet the cell membranes.
 - The membrane pellet is washed and resuspended in a suitable assay buffer.



- Protein concentration is determined using a standard method like the BCA assay.
- Competitive Binding Assay:
 - The assay is typically performed in a 96-well plate format.
 - Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of the unlabeled test compound (revefenacin).
 - Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand known to bind to the receptor.
 - The plates are incubated to allow the binding to reach equilibrium.
- Separation of Bound and Free Radioligand:
 - The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
 - The filters are washed with ice-cold buffer to remove any unbound radioligand.
- Quantification and Data Analysis:
 - The radioactivity retained on the filters is measured using a scintillation counter.
 - The specific binding is calculated by subtracting the non-specific binding from the total binding.
 - The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
 - The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff
 equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd
 is its dissociation constant.

Functional Assays: Calcium Mobilization

Foundational & Exploratory





Functional assays are crucial to determine whether the binding of a compound to a receptor results in a biological response (agonist or antagonist activity).

Objective: To assess the functional activity of **revefenacin** at Gq-coupled off-target receptors.

General Protocol:

- Cell Culture and Dye Loading:
 - Cells expressing the Gq-coupled receptor of interest are seeded in a 96-well plate.
 - The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
 - The dye is allowed to de-esterify within the cells, becoming fluorescent upon binding to calcium.
- Compound Addition and Signal Detection:
 - The plate is placed in a fluorescence plate reader (e.g., FLIPR Fluorometric Imaging Plate Reader).
 - The test compound (revefenacin) is added to the wells at various concentrations.
 - For antagonist activity assessment, the cells are pre-incubated with the test compound before the addition of a known agonist for the receptor.
 - Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.

Data Analysis:

- The change in fluorescence is plotted against the concentration of the test compound.
- For agonists, the EC50 (effective concentration to produce 50% of the maximal response) is determined.

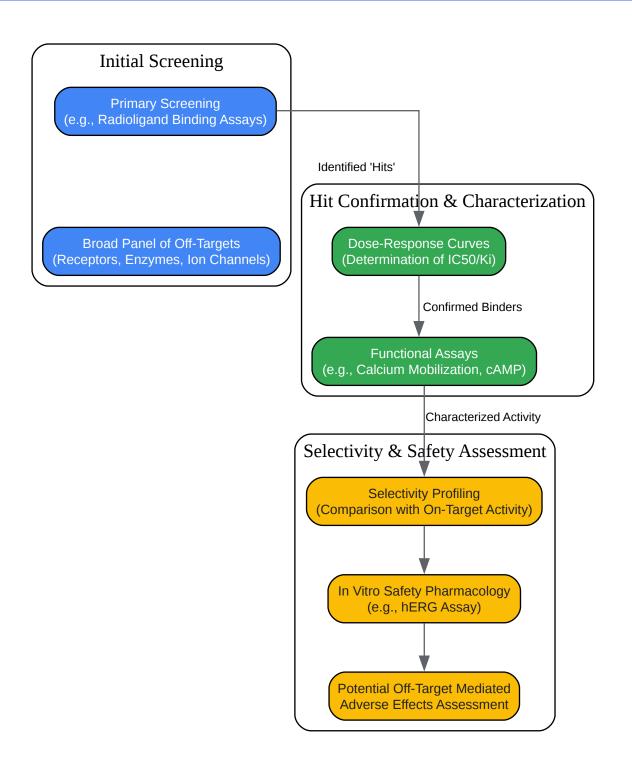


 For antagonists, the IC50 (concentration that inhibits 50% of the agonist-induced response) is calculated.

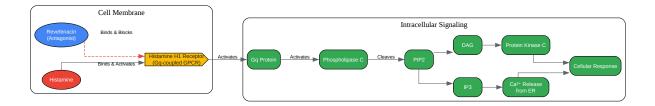
Visualizations

The following diagrams illustrate key concepts and workflows in the investigation of off-target binding.









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